

# DSPE-PEG1000-YIGSR: A Technical Guide to its Therapeutic Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DSPE-PEG1000-YIGSR

Cat. No.: B039488

[Get Quote](#)

## An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) conjugated to the YIGSR peptide. It details the core mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes associated signaling pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Core Concepts and Mechanism of Action

**DSPE-PEG1000-YIGSR** is a functionalized lipid conjugate designed for targeted drug delivery. It combines the structural properties of a phospholipid (DSPE), the stealth characteristics of polyethylene glycol (PEG), and the targeting specificity of the YIGSR peptide.

- **DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine):** A saturated phospholipid that serves as a stable anchor in lipid-based nanoparticle formulations such as liposomes and micelles.<sup>[1][2]</sup>
- **PEG1000 (Polyethylene Glycol, average MW 1000 Da):** A hydrophilic polymer that forms a protective layer on the surface of nanoparticles. This "stealth" coating reduces opsonization

and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time in the bloodstream.[1][3]

- YIGSR Peptide: A pentapeptide (Tyr-Ile-Gly-Ser-Arg) sequence derived from the B1 chain of laminin, a major component of the basement membrane.[4][5] This peptide is a functional motif that interacts with specific cell surface receptors, primarily the 67 kDa laminin receptor (67LR) and  $\alpha 6 \beta 1$  integrin.[6][7][8] This interaction mediates cell adhesion, migration, and signaling.[5][6]

The therapeutic potential of **DSPE-PEG1000-YIGSR** lies in its ability to be incorporated into drug-loaded nanoparticles, which then selectively target cells overexpressing the 67LR and/or  $\alpha 6 \beta 1$  integrin. These receptors are often upregulated on various cancer cells and angiogenic endothelial cells, making YIGSR an effective targeting ligand for anti-cancer therapies.[4][9]

## Therapeutic Applications

The primary therapeutic application of **DSPE-PEG1000-YIGSR** is in the targeted delivery of therapeutic agents, particularly in oncology. Other potential applications are also being explored.

### Targeted Cancer Therapy

**DSPE-PEG1000-YIGSR** can be formulated into nanoparticles carrying chemotherapeutic agents. These targeted nanoparticles can enhance drug accumulation at the tumor site while minimizing off-target toxicity. The YIGSR peptide has been shown to inhibit tumor growth and metastasis.[10][11] For instance, YIGSR-conjugated nanospheres loaded with 5-fluorouracil led to effective tumor regression in mice.[9]

### Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth. The YIGSR peptide has demonstrated anti-angiogenic properties.[5] By targeting endothelial cells in the tumor microenvironment, **DSPE-PEG1000-YIGSR**-functionalized nanoparticles can deliver anti-angiogenic drugs or inhibit signaling pathways essential for new blood vessel formation.

### Lymphedema Treatment

Recent studies suggest that the YIGSR peptide can ameliorate lymphedema by promoting cell-cell adhesion and restoring vessel barrier function through its interaction with the 67LR.[12] Treatment with YIGSR has been shown to reduce the expression of TGF- $\beta$ , a key mediator of fibrosis and inflammation in lymphedema.[12]

## Dermal Applications

The YIGSR peptide has been found to stimulate the synthesis of collagen type 1 in human dermal fibroblasts, suggesting its potential use in treating skin aging and wrinkles.[5] This effect is mediated through the FAK and MEK signaling pathways.[5]

## Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on the YIGSR peptide and YIGSR-functionalized nanoparticles.

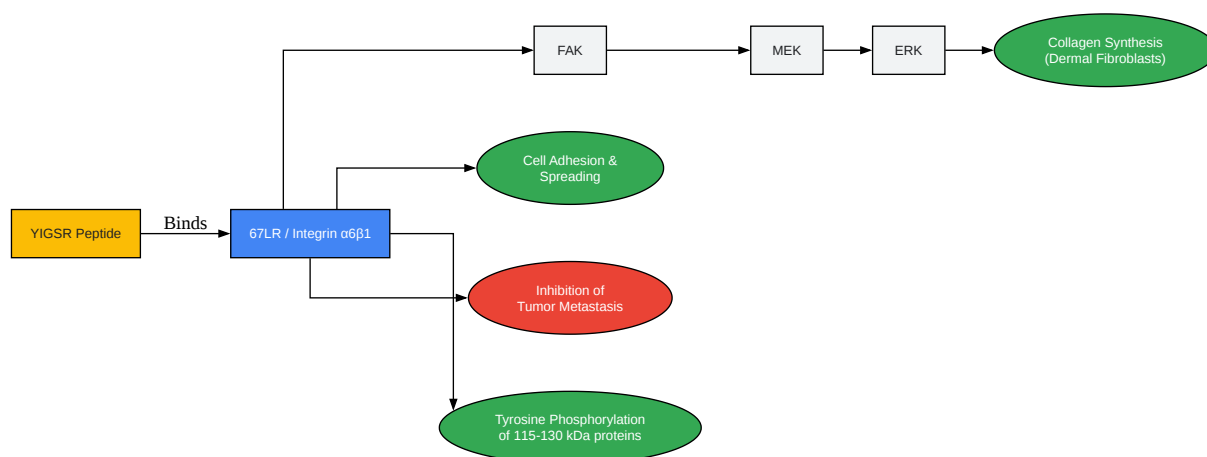
| Parameter            | Finding   | Cell/Model System                              | Reference    |
|----------------------|---|--|--------------|
| Cell Binding         | 8-fold higher binding of YIGSR-SN to HUVEC compared to non-targeted nanospheres                                 | Human Umbilical Vein Endothelial Cells (HUVEC) | [9]          |
| Cell Adhesion        | Promotes the same degree of cellular adhesion as native laminin   | Neonatal Cardiac Myocytes                      | [13][14]     |
| Collagen Synthesis   | Strongly enhanced collagen type 1 synthesis   | Hs27 Human Dermal Fibroblasts                  | [5]          |
| Tumor Regression     | Effective regression of tumors with YIGSR-SN compared to free 5-FU  | B16F10 tumor-bearing BALB/c mice               | [9]          |
| Physiological Effect | 50% decrease in myosin protein after mechanical stimulation on YIGSR peptide                                    | Neonatal Cardiac Myocytes                      | [13][15][16] |
| Lymphedema           | Significantly reduced expression of TGF $\beta$ 1, TGF $\beta$ 2, SM22 $\alpha$ , and $\beta$ -catenin on day 7 | Mouse Tail Lymphedema Model                    | [12]         |

| YIGSR Concentration                | Effect on Macrophage Phenotype   | Cell/Model System     | Reference            |
|------------------------------------|--|-----------------------|----------------------|
| Low Concentrations (e.g., 2 mM)    | Increased macrophage inflammation (increased iNOS expression)              | M0 and M1 Macrophages | <a href="#">[17]</a> |
| Higher Concentrations (e.g., 8 mM) | Reduced macrophage inflammation (reduced iNOS expression compared to 5 mM) | M1 Macrophages        | <a href="#">[17]</a> |

## Signaling Pathways and Workflows

### YIGSR-Mediated Signaling Pathway

The YIGSR peptide primarily initiates intracellular signaling through the 67 kDa laminin receptor and integrin  $\alpha 6 \beta 1$ . This can lead to various cellular responses, including cell adhesion, migration, and modulation of gene expression.

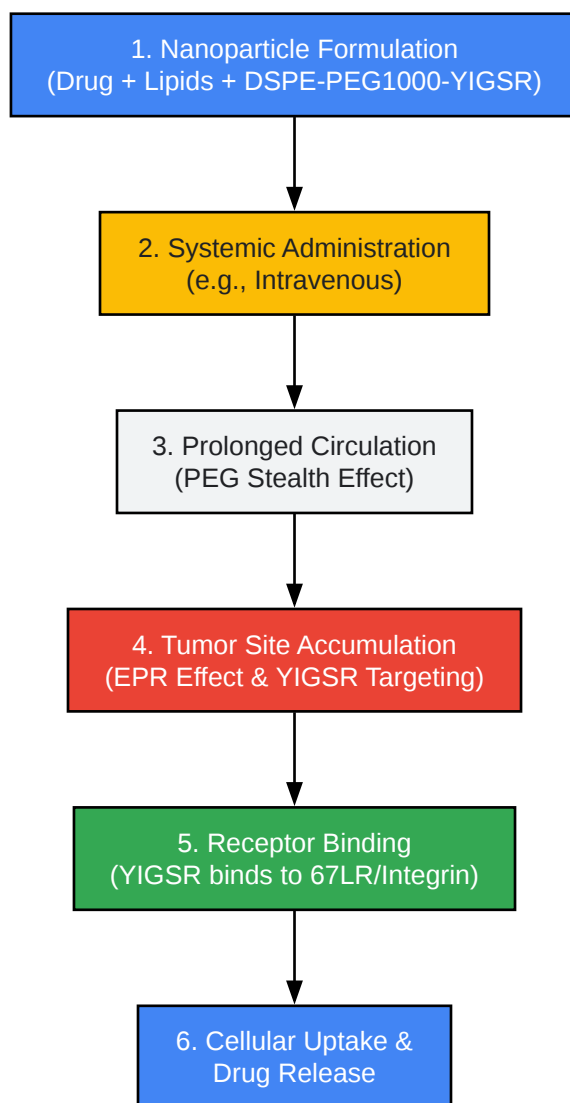


[Click to download full resolution via product page](#)

Caption: YIGSR peptide signaling cascade.

## Targeted Drug Delivery Workflow

The logical workflow for utilizing **DSPE-PEG1000-YIGSR** in targeted drug delivery involves nanoparticle formulation, systemic administration, and targeted uptake.



[Click to download full resolution via product page](#)

Caption: Workflow for targeted drug delivery.

## Experimental Protocols

### Formulation of YIGSR-Targeted Liposomes

This protocol describes the preparation of YIGSR-targeted liposomes encapsulating a model drug (e.g., Doxorubicin) using the thin-film hydration and post-insertion method.

Materials:

- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

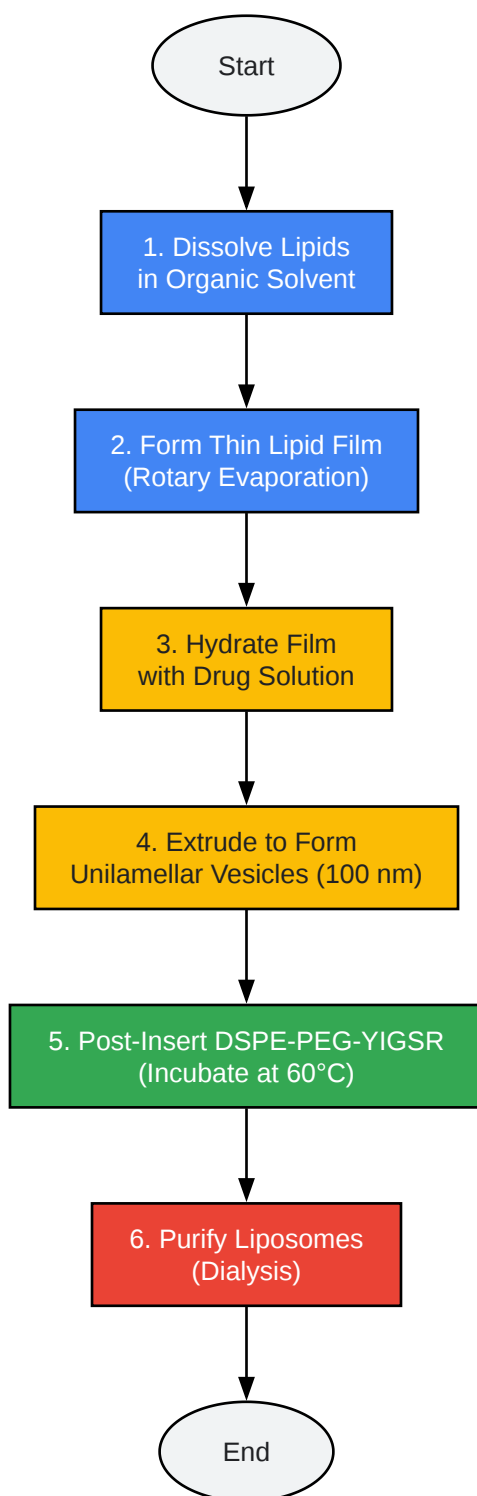
- Cholesterol
- DSPE-PEG1000
- **DSPE-PEG1000-YIGSR**
- Doxorubicin HCl
- Chloroform, Methanol
- HEPES buffered saline (HBS), pH 7.4
- Phosphate buffered saline (PBS), pH 7.4
- Rotary evaporator
- Mini-extruder with polycarbonate membranes (100 nm pore size)
- Dialysis membrane (MWCO 10-14 kDa)

Procedure:

- Lipid Film Hydration:
  - Dissolve DSPC, cholesterol, and DSPE-PEG1000 in a chloroform/methanol mixture in a round-bottom flask.
  - Remove the organic solvent using a rotary evaporator to form a thin lipid film.
  - Further dry the film under vacuum for at least 2 hours to remove residual solvent.
  - Hydrate the lipid film with a Doxorubicin HCl solution in HBS by vortexing.
- Liposome Extrusion:
  - Subject the hydrated lipid suspension to five freeze-thaw cycles.
  - Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to form unilamellar vesicles.



- Post-Insertion of **DSPE-PEG1000-YIGSR**:
  - Prepare a micellar solution of **DSPE-PEG1000-YIGSR** in HBS.
  - Add the **DSPE-PEG1000-YIGSR** solution to the pre-formed liposome suspension.
  - Incubate the mixture at 60°C (above the lipid phase transition temperature) for 1 hour with gentle stirring.
  - Allow the mixture to cool to room temperature.
- Purification:
  - Remove unencapsulated doxorubicin and unincorporated **DSPE-PEG1000-YIGSR** by dialysis against PBS (pH 7.4).



[Click to download full resolution via product page](#)

Caption: Experimental workflow for liposome preparation.

## In Vitro Cell Binding Assay

This protocol outlines a method to quantify the binding of YIGSR-targeted fluorescent liposomes to cancer cells.

Materials:

- Target cancer cells (e.g., B16F10 melanoma, expressing 67LR)
- Control cells (low 67LR expression)
- YIGSR-targeted fluorescent liposomes (containing a fluorescent lipid like Rhodamine-PE)
- Non-targeted fluorescent liposomes (control)
- Cell culture medium
- PBS, Trypsin-EDTA
- Flow cytometer
- 96-well black-walled plates

Procedure:

- Cell Seeding:
  - Seed target and control cells in 96-well plates at a density of  $1 \times 10^4$  cells/well and allow them to adhere overnight.
- Liposome Incubation:
  - Remove the culture medium and wash the cells with PBS.
  - Add fresh medium containing various concentrations of YIGSR-targeted or non-targeted fluorescent liposomes.
  - Incubate for 4 hours at 37°C.
- Washing and Lysis:

- Remove the liposome-containing medium and wash the cells three times with cold PBS to remove unbound liposomes.
- Lyse the cells with a lysis buffer (e.g., 1% Triton X-100 in PBS).
- Quantification (Plate Reader):
  - Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader.
- Quantification (Flow Cytometry):
  - For flow cytometry, after washing, detach the cells using Trypsin-EDTA.
  - Resuspend the cells in PBS and analyze them using a flow cytometer to determine the percentage of fluorescently labeled cells and the mean fluorescence intensity.

This guide provides a foundational understanding of **DSPE-PEG1000-YIGSR** for its application in therapeutic development. Further research and optimization are essential to fully realize its clinical potential.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSPE-PEG-DSPE, PEG Lipids - Biopharma PEG [biochempeg.com]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laminin Peptide YIGSR - LKT Labs [lktlabs.com]
- 5. Laminin peptide YIGSR induces collagen synthesis in Hs27 human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polymeric nanospheres modified with YIGSR peptide for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Treatment with YIGSR peptide ameliorates mouse tail lymphedema by 67 kDa laminin receptor (67LR)-dependent cell-cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RGD and YIGSR synthetic peptides facilitate cellular adhesion identical to that of laminin and fibronectin but alter the physiology of neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. researchgate.net [researchgate.net]
- 17. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DSPE-PEG1000-YIGSR: A Technical Guide to its Therapeutic Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b039488#potential-therapeutic-applications-of-dspe-peg1000-yigsr]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)